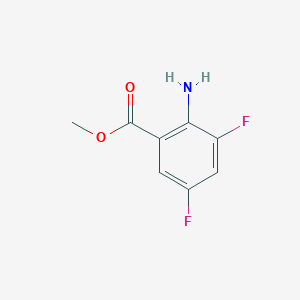

Methyl 2-amino-3,5-difluorobenzoate

Descripción

Methyl 2-amino-3,5-difluorobenzoate is an organic compound with the molecular formula C8H7F2NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the aromatic ring is substituted with amino and fluorine groups.

Propiedades

IUPAC Name |

methyl 2-amino-3,5-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQBFUJQVJXUCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3,5-difluorobenzoate can be synthesized through several methods. One common approach involves the reaction of 2-amino-3,5-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can improve yield and reduce production time .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-amino-3,5-difluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-amino-3,5-difluorobenzoic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as azides or nitriles.

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced forms.

Aplicaciones Científicas De Investigación

Methyl 2-amino-3,5-difluorobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of methyl 2-amino-3,5-difluorobenzoate involves its interaction with specific molecular targets. The amino and fluorine groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target molecule .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 2-amino-4,5-difluorobenzoate: Similar structure but different fluorine substitution pattern.

Methyl 3,5-difluorobenzoate: Lacks the amino group, affecting its reactivity and applications.

Methyl 2-amino-4,5-difluorobenzoate: Another isomer with different substitution patterns.

Uniqueness

Methyl 2-amino-3,5-difluorobenzoate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both amino and fluorine groups makes it a versatile compound for various applications .

Actividad Biológica

Methyl 2-amino-3,5-difluorobenzoate is an organic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features an amino group and two fluorine atoms substituted on the benzene ring, which significantly influence its reactivity and biological interactions.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | |

| SMILES | COC(=O)C1=C(C(=CC(=C1)F)F)N |

| InChI | InChI=1S/C8H7F2NO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3 |

| Predicted Collision Cross Section | Varies with adducts |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The amino and fluorine groups can form hydrogen bonds and other interactions that modulate enzyme activity. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, potentially disrupting bacterial metabolism or cancer cell proliferation.

- Receptor Modulation : It can influence receptor functions, affecting cellular signaling pathways critical for maintaining physiological balance.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. The compound's ability to disrupt bacterial cell membranes or inhibit key metabolic enzymes contributes to its effectiveness against various pathogens.

Anticancer Potential

In studies focused on cancer therapy, this compound has shown promise in inducing apoptosis (programmed cell death) in cancer cells. This effect is likely mediated through the inhibition of specific signaling pathways that regulate cell growth and survival.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

-

Antimicrobial Study : A recent investigation demonstrated that this compound effectively inhibited the growth of several bacterial strains. The study utilized agar diffusion assays to measure the compound's efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 15 Escherichia coli 12 -

Anticancer Research : Another study focused on the compound's effects on human cancer cell lines. Results indicated a significant reduction in cell viability at higher concentrations, suggesting its potential as a chemotherapeutic agent.

Concentration (µM) Cell Viability (%) 10 80 50 50 100 30

Applications in Drug Development

Due to its diverse biological activities, this compound is being investigated as a lead compound in drug development. Its unique chemical structure allows for modifications that could enhance its efficacy and selectivity for specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.